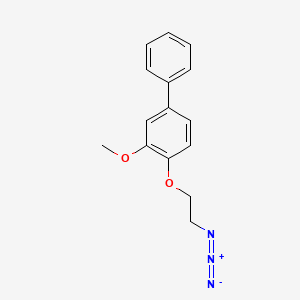![molecular formula C12H16N2O3 B14202553 D-Valine, N-[(phenylamino)carbonyl]- CAS No. 827612-16-8](/img/structure/B14202553.png)
D-Valine, N-[(phenylamino)carbonyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
D-Valine, N-[(phenylamino)carbonyl]- is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and applications in various fields. It is an important organic chiral source and has extensive industrial applications, including its use as an intermediate for the synthesis of agricultural pesticides, semi-synthetic veterinary antibiotics, and pharmaceutical drugs .
准备方法
Synthetic Routes and Reaction Conditions: The preparation of D-Valine, N-[(phenylamino)carbonyl]- can be achieved through various synthetic routes. One common method involves the microbial asymmetric degradation of DL-valine, microbial stereoselective hydrolysis of N-acyl-DL-valine by D-aminoacylase, and microbial specific hydrolysis of DL-5-isopropylhydantoin by D-hydantoinase coupled with D-carbamoylase . These methods are preferred due to their high stereo selectivity, mild reaction conditions, and environmentally friendly processes.
Industrial Production Methods: In industrial settings, the microbial preparation of D-Valine is more competitive and promising. This approach involves the use of microbial strains that can selectively degrade or hydrolyze specific substrates to produce D-Valine with high optical purity .
化学反应分析
Types of Reactions: D-Valine, N-[(phenylamino)carbonyl]- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to achieve desired properties or to synthesize derivatives with specific biological activities.
Common Reagents and Conditions: Common reagents used in the reactions involving D-Valine, N-[(phenylamino)carbonyl]- include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions typically involve controlled temperatures, pH levels, and the presence of catalysts to ensure high yields and selectivity .
Major Products Formed: The major products formed from these reactions include derivatives of D-Valine that have enhanced biological activities or improved stability. For example, the synthesis of fluvalinate, a pyrethroid pesticide, involves the use of D-Valine as a key intermediate .
科学研究应用
D-Valine, N-[(phenylamino)carbonyl]- has a wide range of scientific research applications. In chemistry, it is used as a chiral source for the synthesis of various compounds. In biology, it is utilized in cell culture to selectively inhibit fibroblast proliferation. In medicine, derivatives of D-Valine are used in the treatment of immune-deficiency diseases and as antitumor agents. In the industry, it is employed in the production of agricultural pesticides and veterinary antibiotics .
作用机制
The mechanism of action of D-Valine, N-[(phenylamino)carbonyl]- involves its interaction with specific molecular targets and pathways. For instance, in the biosynthesis of actinomycin D by Streptomyces, the multifunctional actinomycin synthetase II catalyzes the formation of a peptide bond between L-threonine and L-valine, followed by the epimerization of L-valine to D-valine . This process is crucial for the compound’s biological activity and its role in various biochemical pathways.
相似化合物的比较
D-Valine, N-[(phenylamino)carbonyl]- can be compared with other similar compounds such as N-Carbamyl-D-Valine and Valinomycin. While all these compounds share some structural similarities, D-Valine, N-[(phenylamino)carbonyl]- is unique due to its specific applications in the synthesis of agricultural pesticides and veterinary antibiotics . N-Carbamyl-D-Valine, on the other hand, is primarily used as an intermediate in the preparation of beta-lactam antibiotics .
Conclusion
D-Valine, N-[(phenylamino)carbonyl]- is a versatile compound with significant applications in various scientific fields Its unique properties and the ability to undergo various chemical reactions make it an essential intermediate in the synthesis of numerous biologically active compounds
属性
CAS 编号 |
827612-16-8 |
|---|---|
分子式 |
C12H16N2O3 |
分子量 |
236.27 g/mol |
IUPAC 名称 |
(2R)-3-methyl-2-(phenylcarbamoylamino)butanoic acid |
InChI |
InChI=1S/C12H16N2O3/c1-8(2)10(11(15)16)14-12(17)13-9-6-4-3-5-7-9/h3-8,10H,1-2H3,(H,15,16)(H2,13,14,17)/t10-/m1/s1 |
InChI 键 |
IIJAEFRNONKHQP-SNVBAGLBSA-N |
手性 SMILES |
CC(C)[C@H](C(=O)O)NC(=O)NC1=CC=CC=C1 |
规范 SMILES |
CC(C)C(C(=O)O)NC(=O)NC1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


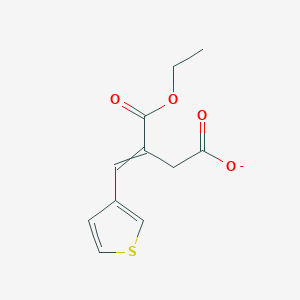
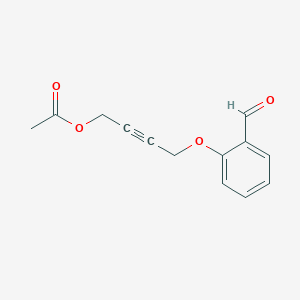
![N-(Bicyclo[2.2.2]octan-2-yl)undec-10-enamide](/img/structure/B14202481.png)
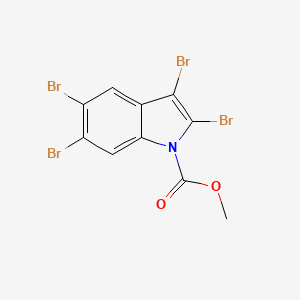
![Benzene, 1-[(S)-(4-methylphenyl)sulfinyl]-2-(2-phenylethyl)-](/img/structure/B14202512.png)
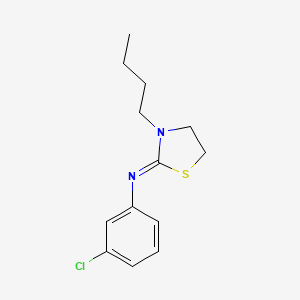
![2-[(3-Bromophenyl)carbamothioylamino]-4-chlorobenzoic acid](/img/structure/B14202518.png)
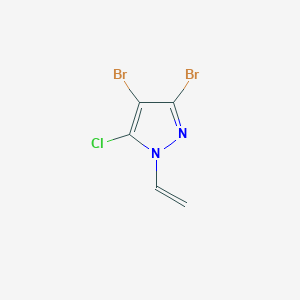
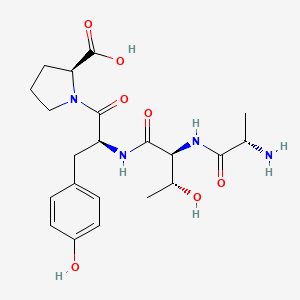
![10-Phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14202528.png)
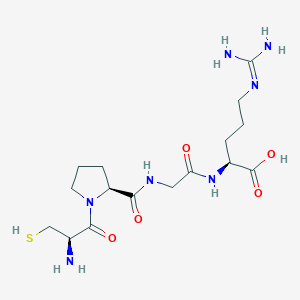
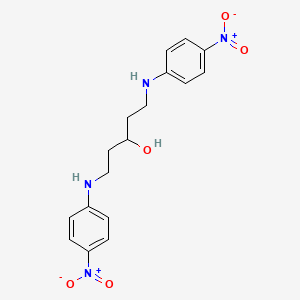
![N-[1-Chloro-2-oxo-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B14202538.png)
